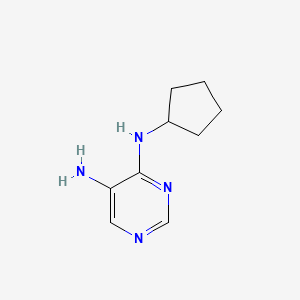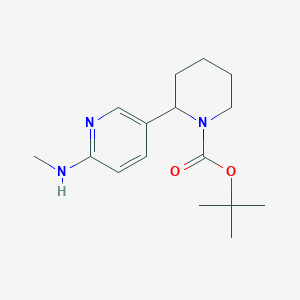
tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine carboxylates. It is used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 2-(6-(methylamino)pyridin-3-yl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme mechanisms and receptor binding .
Medicine: It can be used to design and synthesize novel drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is used as an intermediate in organic synthesis and has similar applications in medicinal chemistry.
- tert-Butyl 3-(6-amino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate is another piperidine derivative with applications in drug development.
- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate is an intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy .
The uniqueness of tert-Butyl 2-(6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate lies in its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C16H25N3O2 |
|---|---|
Peso molecular |
291.39 g/mol |
Nombre IUPAC |
tert-butyl 2-[6-(methylamino)pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-5-7-13(19)12-8-9-14(17-4)18-11-12/h8-9,11,13H,5-7,10H2,1-4H3,(H,17,18) |
Clave InChI |
YUMGXJVCUVTBKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),2,4,9,11,13,15(19)-heptaene-6,8,16,18-tetrone](/img/structure/B11815102.png)
![(3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-1-carboxylic acid](/img/structure/B11815106.png)


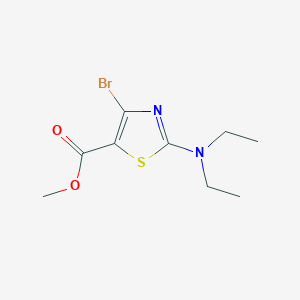
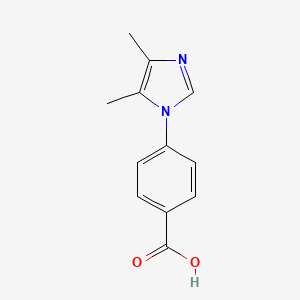
![3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815158.png)

![3-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B11815160.png)

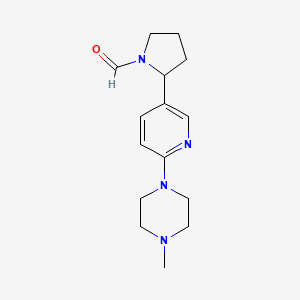

![2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid](/img/structure/B11815186.png)
